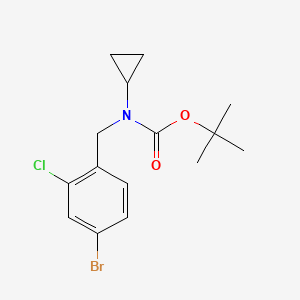

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- EI-MS : m/z 360 [M]⁺ (base peak),

- Fragmentation patterns: Loss of tert-butyl (–C₄H₉) at m/z 303, followed by cleavage of the benzyl group .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the following electronic properties:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential (ESP) : The carbamate oxygen and bromine atom exhibit regions of high electron density (–0.45 e⁻/ų), while the cyclopropyl ring shows localized positive charge (+0.30 e⁻/ų) .

- NBO Analysis : Hyperconjugation between the carbamate lone pair (n(O)) and the antibonding orbital (σ*(C–N)) stabilizes the molecule by 12.3 kcal/mol .

Equation 1: HOMO-LUMO energy difference

$$

\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = 4.2 \, \text{eV}

$$

The cyclopropyl ring’s strain energy contributes to its electrophilic character, making it susceptible to ring-opening reactions in synthetic applications .

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIOQCNAGXWTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)Cl)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of the Aromatic Ring

Approach:

Begin with a suitably substituted aromatic precursor, such as 2-chlorobenzylamine or 4-bromobenzylamine, followed by selective halogenation.

- Electrophilic Aromatic Substitution (EAS):

Using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the para position relative to existing substituents. - Chlorination:

Chlorine can be introduced via chlorination reagents like SO₂Cl₂ or Cl₂ under controlled conditions to achieve the 2-chloro substitution.

- Regioselectivity is critical; directing groups or protecting groups may be employed to control substitution patterns.

- Literature indicates that halogenation on aromatic rings can be optimized via temperature control and choice of solvent to favor mono-substitution.

Formation of the Benzyl Carbamate

- React the halogenated aromatic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or pyridine.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature to prevent overreaction or side reactions.

- Outcome: Formation of the tert-butyl carbamate protecting group on the aromatic amine.

Reaction scheme:

$$

\text{Ar-NH}_2 + \text{Boc-Cl} \xrightarrow{\text{TEA}} \text{Ar-NH-COO-tBu}

$$

Introduction of the Cyclopropyl Group

- The cyclopropyl group can be introduced via nucleophilic substitution or via coupling reactions.

- Nucleophilic substitution:

Use cyclopropylmagnesium bromide or cyclopropyllithium to add to an electrophilic site, such as a benzyl halide derivative.

- Alternatively, if the cyclopropyl group is attached to the nitrogen, it can be introduced via cyclopropylamine derivatives reacting with the carbamate intermediate.

- The choice depends on whether the cyclopropyl group is attached directly to the nitrogen or via a linker.

- Cyclopropyl Grignard reagents are commonly used for such transformations.

Final Assembly and Purification

- After sequential reactions, the final compound can be purified via column chromatography, recrystallization, or preparative HPLC.

- Analytical verification via NMR, IR, and mass spectrometry confirms structure and purity.

Data Tables Summarizing the Preparation Methods

| Step | Reagents | Solvent | Conditions | Purpose | Notes |

|---|---|---|---|---|---|

| Halogenation | NBS, Br₂ | DCM, CHCl₃ | 0°C to room temp | Introduce bromine | Control regioselectivity via temperature and equivalents |

| Chlorination | SO₂Cl₂, Cl₂ | CH₂Cl₂ | Reflux | Chlorine substitution | Ensure regioselectivity at 2-position |

| Carbamate formation | Boc-Cl, TEA | DCM | 0°C to RT | Protect amino group | Maintain anhydrous conditions |

| Cyclopropyl introduction | Cyclopropylmagnesium bromide | THF | 0°C to RT | Attach cyclopropyl group | Use inert atmosphere to prevent decomposition |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | Gradient | Isolate pure product | Confirm via NMR and MS |

Research Findings and Literature Support

- Electrophilic halogenation of aromatic compounds is well-established, with regioselectivity controlled by directing groups and reaction conditions.

- Carbamate formation via reaction of amines with Boc-Cl in the presence of bases is a standard protective strategy in organic synthesis.

- Cyclopropyl groups are typically introduced via nucleophilic addition of cyclopropyl organometallic reagents, as supported by recent synthetic methodologies.

Additional Considerations

Reaction Optimization:

Fine-tuning temperature, reagent equivalents, and reaction time enhances yield and minimizes side products.Safety:

Use of halogenating agents and organometallic reagents requires proper handling, inert atmospheres, and protective equipment.Scalability: The described methods are adaptable to larger scales with appropriate reaction engineering, such as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the benzyl ring.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.

Biology

- Biological Activity : The compound has been investigated for its potential interactions with biomolecules. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties.

Medicine

- Therapeutic Properties : Research indicates potential applications in treating various conditions, including cancer. The compound has shown cytotoxic effects on several cancer cell lines, as summarized in the table below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| CEM-13 (Leukemia) | 0.48 | Induces apoptosis via caspase activation |

| MCF-7 (Breast) | 1.54 | Inhibits proliferation; triggers apoptosis |

| U-937 (Leukemia) | 5.13 | Moderate cytotoxicity |

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of acetylcholinesterase by carbamate derivatives, this compound significantly reduced enzyme activity at micromolar concentrations. This suggests its potential for developing treatments for conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it disrupted biofilms formed by Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by these pathogens.

Industrial Applications

In the industrial sector, tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including as an additive in formulations.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate include:

Physicochemical Properties

- Solubility : The hydroxymethyl analog (MW 187.24) exhibits higher aqueous solubility compared to the hydrophobic halogenated derivatives (MW 255–368) .

- Thermal Stability : Melting points vary significantly; tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate (compound 63) melts at 131–133°C , whereas tert-butyl (4-chlorophenethyl)carbamate lacks reported thermal data .

Key Research Findings

Synthetic Versatility : The bromine in tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate allows for selective functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions .

Structural Rigidity : The cyclopropane ring imposes conformational constraints, improving target selectivity in drug candidates compared to flexible analogs like tert-butyl (4-chlorophenethyl)carbamate .

Safety Considerations: Unlike non-halogenated carbamates, brominated derivatives may pose higher environmental and health risks, necessitating rigorous safety protocols during synthesis .

Biological Activity

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is a synthetic compound with the molecular formula . It is classified as a carbamate derivative, characterized by a carbamate functional group attached to a benzyl structure that includes bromine and chlorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis typically involves the reaction of 4-bromo-2-chlorobenzylamine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction conditions are mild, allowing for efficient production of the desired compound.

The biological activity of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies .

Research Findings

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, it has been investigated for its cytotoxic effects on human leukemia and breast cancer cell lines. The following table summarizes some key findings from recent research:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| CEM-13 (Leukemia) | 0.48 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 1.54 | Inhibits proliferation; triggers apoptosis |

| U-937 (Leukemia) | 5.13 | Moderate cytotoxicity |

These findings indicate that tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate exhibits significant cytotoxic activity against multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Case Study on Apoptosis Induction : A study demonstrated that the compound effectively induced apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in caspase-3/7 activity, indicating activation of apoptotic pathways .

- Comparative Study with Standard Chemotherapeutics : In comparative analyses with established chemotherapeutic agents like doxorubicin, tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate showed comparable or superior activity against certain cancer cell lines, warranting further exploration for clinical applications.

- Mechanistic Insights : Molecular docking studies suggest that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis, enhancing its potential as an anticancer agent .

Q & A

Q. What are common synthetic routes for synthesizing tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate?

While direct protocols for this compound are not explicitly detailed in the evidence, analogous tert-butyl carbamates are synthesized via sequential functionalization of cyclopropane-containing intermediates. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () was prepared by reacting pre-functionalized amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Similar strategies can be adapted by substituting the bromo-chlorobenzyl moiety during the alkylation or coupling steps .

Q. What safety precautions are recommended for handling this compound in the lab?

Based on safety data for structurally related tert-butyl carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), researchers should:

- Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .

- Avoid inhalation of dust and ensure immediate access to eyewash stations and safety showers in case of exposure .

- Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- HPLC/LC-MS : To assess purity (≥95% as noted for similar compounds in ).

- NMR Spectroscopy : For structural confirmation, particularly ¹H/¹³C NMR to resolve cyclopropane and benzyl proton environments .

- Elemental Analysis : To verify molecular formula (e.g., C₁₆H₂₀BrClNO₂ for the target compound) .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling reactions involving the bromo-chloroaryl moiety?

The bromo and chloro substituents on the benzyl group may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). highlights the use of palladium catalysts for analogous aryl halides. Optimization strategies include:

Q. How does steric hindrance from the cyclopropane group influence reactivity?

Cyclopropane rings introduce significant steric constraints, which can slow nucleophilic substitution or coupling reactions. For example, tert-butyl N-{1-[(3R)-pyrrolidin-3-yl]cyclopropyl}carbamate ( ) required extended reaction times for amide bond formation. Mitigation approaches include:

Q. What strategies resolve contradictions in stability data for tert-butyl carbamates under acidic conditions?

While tert-butyl carbamates are generally acid-labile (e.g., cleaved by HCl/dioxane), stability discrepancies may arise due to:

- Crystallinity : Amorphous solids (common for cyclopropane derivatives) may degrade faster than crystalline forms .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) can destabilize the Boc group under mild acid .

- Validation : Parallel stability studies using TGA/DSC (as in ) are recommended to assess decomposition thresholds .

Q. How can this compound serve as a building block in medicinal chemistry?

The bromo-chlorobenzyl group is a versatile handle for late-stage functionalization in drug discovery. Examples include:

- Kinase Inhibitors : Analogous compounds ( ) were used to introduce halogenated aryl motifs into scaffold libraries .

- PROTACs : The cyclopropane moiety may enhance metabolic stability when incorporated into linkers .

Data Limitations and Recommendations

- Physical Properties : Critical data (e.g., melting point, solubility) for the target compound are unavailable in the evidence. Researchers should prioritize experimental determination via DSC (melting point) and shake-flask methods (solubility) .

- Toxicology : No acute toxicity data are provided. Standard in vitro assays (e.g., HepG2 cell viability) are advised for preliminary risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.